molecular formula C7H6BrNO B154861 2-Acetyl-5-bromopyridine CAS No. 214701-49-2

2-Acetyl-5-bromopyridine

Cat. No.: B154861
CAS No.: 214701-49-2
M. Wt: 200.03 g/mol
InChI Key: IDZRAUUUHXQGKC-UHFFFAOYSA-N
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Description

2-Acetyl-5-bromopyridine is an organic compound with the molecular formula C7H6BrNO. It is a derivative of pyridine, where the pyridine ring is substituted with an acetyl group at the second position and a bromine atom at the fifth position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-5-bromopyridine typically involves the bromination of 2-acetylpyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the bromination of 2-acetylpyridine followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The acetyl group in this compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can also undergo reduction reactions where the acetyl group is reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of 2-carboxy-5-bromopyridine.

    Reduction: Formation of 2-(1-hydroxyethyl)-5-bromopyridine.

Scientific Research Applications

2-Acetyl-5-bromopyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and as a building block in material science for the development of advanced materials.

Mechanism of Action

The mechanism of action of 2-Acetyl-5-bromopyridine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The bromine atom and the acetyl group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the target molecule.

Comparison with Similar Compounds

    2-Acetylpyridine: Lacks the bromine substitution, making it less reactive in certain substitution reactions.

    5-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of an acetyl group, affecting its reactivity and applications.

    2-Bromo-5-nitropyridine: Contains a nitro group, which significantly alters its chemical properties and reactivity.

Uniqueness: 2-Acetyl-5-bromopyridine is unique due to the presence of both the acetyl and bromine groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the synthesis of complex molecules.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZRAUUUHXQGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630971
Record name 1-(5-Bromopyridin-2-yl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214701-49-2
Record name 1-(5-Bromopyridin-2-yl)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID90630971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-bromopyridin-2-yl)ethan-1-one
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Synthesis routes and methods I

Procedure details

In a 3-neck 1000 ml round bottom flask, 2,5-dibromopyridine (10.0 g, 42.2 mmol) was dissolved in toluene (400 ml) and cooled to −40° C. (CH3CN/dry ice). 1.6 M of n-butyllithium in tetrahydrofuran (26.38 mL, 42.21 mmol) was slowly added to the cooled solution to form a deep reddish solution, which was stirred at −40° C. for 40 minutes. N,N-Dimethylacetamide (7.14 mL, 76.8 mmol) was added with no discernable change. The mixture was allowed to slowly warm to room temperature. Then, the mixture was quenched by adding 25 ml sat'd ammonium chloride. Added 100 ml H2O and extracted with EtOAc (250 ml). The organic phase was washed with water (200 ml). The combined aqueous phases were extracted with EtOAc (100 ml). The combined organic extracts were washed with brine, dried (Na2SO4), filtered and evaporated in vacuo to generate 6.31 g of a tan solid. 1H-NMR (CDCl3): δ 8.74 (d, J=1.9 Hz, 1H), 7.96 (m, 2H), 2.70 (s, 3H). HPLC: RT=3.237 min., 60 area % @ 210 nm; RT=3.238 min., 87 area % @254 nm. LCMS: MS (ESI—) for C8H7BrO m/z 201.0 (M+H)+.
Quantity
10 g
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reactant
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400 mL
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CH3CN dry ice
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0 (± 1) mol
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26.38 mL
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7.14 mL
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Synthesis routes and methods II

Procedure details

3.0 M Methylmagnesium chloride in THF (0.5 mL) was added dropwise to a mixture of 5-bromo-N-methoxy-N-methylpyridine-2-carboxamide (200 mg, 0.8 mmol) in THF (10 mL) at 0° C. After stirring for 1 h at room temperature, the reaction was quenched with 1 N NH4Cl and was extracted with EtOAc. The combined organic layer was washed with brine and dried over MgSO4, concentrated to give the crude product (0.15 g, 90%). This was used in the next step without purification. LCMS calculated for C7H7BrNO (M+H)+: m/z=199.9, 201.9. found: 199.9, 201.9.
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0 (± 1) mol
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200 mg
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0.5 mL
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10 mL
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solvent
Reaction Step One
Yield
90%

Synthesis routes and methods III

Procedure details

To a reaction mixture of tert-butyl 2-(5-bromopyridin-2-yl)-2-oxoethylcarbamate (0.36 g, 1.142 mmol) in DCM was added 4 M hydrogen chloride in dioxane (2 ml, 8.00 mmol) and some MeOH. The reaction was stirred at rt for 3 hrs. The reaction mixture was concentrated to dryness to yield 2-amino-1-HCl salf of (5-bromopyridin-2-yl)ethanone (0.32 g) as a yellow solid. LC/MS (Cond. N-1): [M+H]+ 215.13, RT=0.945 min.
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0.36 g
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reactant
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2 mL
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Synthesis routes and methods IV

Procedure details

Methylmagnesium chloride 3.0 M in THF (0.5 mL) was added dropwise to a mixture of 5-bromo-N-methoxy-N-methylpyridine-2-carboxamide (200 mg, 0.8 mmol) in tetrahydrofuran (10 mL) at 0° C. After stirring for 1 hr at room temperature, the reaction was quenched with 1 N NH4Cl and was extracted with EtOAc. The combined organic layer was washed with brine and dried over MgSO4, concentrated to give the crude product 1-(5-bromopyridin-2-yl)ethanone (0.15 g, 90%). LCMS calculated for C7H7BrNO (M+H)+: m/z=199.9, 201.9; found: 199.9, 201.9.
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
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0.5 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Acetyl-5-bromopyridine in the synthesis of substituted terpyridines?

A1: this compound [1] serves as a crucial starting material in the synthesis of trisubstituted 4',5,5''-terpyridines as described in the research. The bromine atom in the 5-position of the pyridine ring allows for further modifications via various metal-catalyzed reactions. This versatility allows for the introduction of diverse substituents, ultimately leading to a library of terpyridines with potentially tunable properties. [1]

Q2: How is this compound synthesized?

A2: The paper describes the synthesis of this compound [1] starting from 2,5-dibromopyridine. While the specific reaction conditions are not detailed in this excerpt, it likely involves a selective substitution reaction targeting one of the bromine atoms with an acetyl group. [1]

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